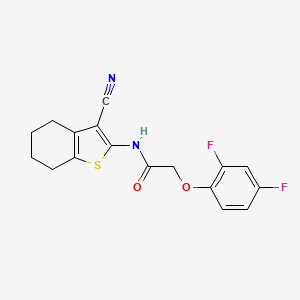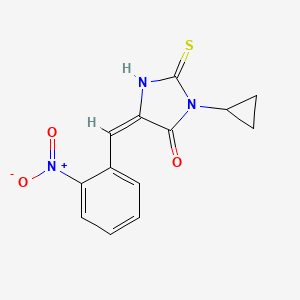![molecular formula C29H36N2O3 B10944915 [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone CAS No. 828273-15-0](/img/structure/B10944915.png)
[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone: is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylamine with piperazine to form 4-(1-adamantyl)piperazine. This intermediate is then reacted with 3-[(4-methoxyphenoxy)methyl]benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
- [4-(1-Adamantyl)piperazino]{3-[(4-hydroxyphenoxy)methyl]phenyl}methanone
- [4-(1-Adamantyl)piperazino]{3-[(4-chlorophenoxy)methyl]phenyl}methanone
- [4-(1-Adamantyl)piperazino]{3-[(4-fluorophenoxy)methyl]phenyl}methanone
Comparison: Compared to its analogs, [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility and stability, making it a more favorable candidate for certain applications.
Properties
CAS No. |
828273-15-0 |
|---|---|
Molecular Formula |
C29H36N2O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[3-[(4-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C29H36N2O3/c1-33-26-5-7-27(8-6-26)34-20-21-3-2-4-25(16-21)28(32)30-9-11-31(12-10-30)29-17-22-13-23(18-29)15-24(14-22)19-29/h2-8,16,22-24H,9-15,17-20H2,1H3 |
InChI Key |
GSXOVKPUBPZKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-{[(E)-(pentafluorophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944832.png)
![{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10944839.png)
![5-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944842.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10944856.png)
![2-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10944857.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10944865.png)
![(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10944877.png)


![N-(3-chlorophenyl)-2-{3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B10944925.png)
![7-(difluoromethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10944928.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(piperidin-1-yl)acetamide](/img/structure/B10944935.png)
